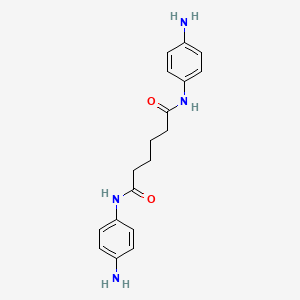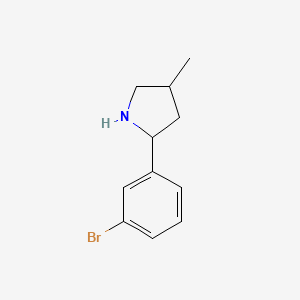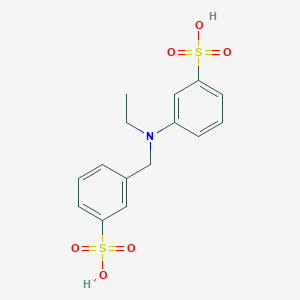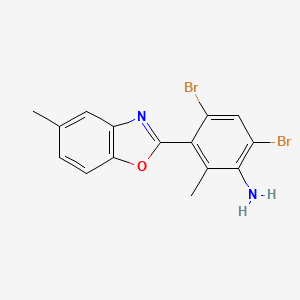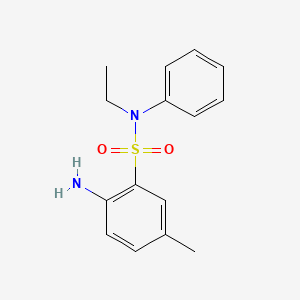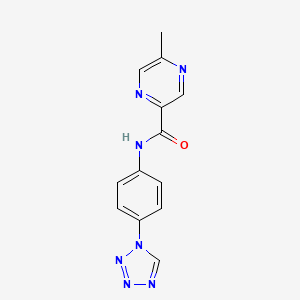
N-(4-(1H-tetrazol-1-yl)phenyl)-5-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI): is a chemical compound with the molecular formula C13H11N7O and a molar mass of 281.27 g/mol . This compound is characterized by the presence of a pyrazine ring, a carboxamide group, a methyl group, and a tetrazole ring attached to a phenyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI) typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction with Ytterbium(III) triflate.
Attachment of the Tetrazole Ring to the Phenyl Group: This step involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts.
Formation of the Pyrazine Ring: The pyrazine ring is formed through the condensation of pyrazinoic acid with ammonia.
Final Assembly: The final compound is assembled by attaching the pyrazine ring to the phenyl group with the tetrazole ring and the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazine ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis .
Industry:
- Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also act as a prodrug, undergoing chemical conversion within the body to produce the active form that exerts the therapeutic effect .
Comparaison Avec Des Composés Similaires
Pyrazinamide: A related compound used in the treatment of tuberculosis.
Tetrazole Derivatives: Compounds containing the tetrazole ring, used in various pharmaceutical applications.
Uniqueness:
- The presence of both the pyrazine and tetrazole rings in Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI) provides unique chemical properties that are not found in other similar compounds.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H11N7O |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
5-methyl-N-[4-(tetrazol-1-yl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11N7O/c1-9-6-15-12(7-14-9)13(21)17-10-2-4-11(5-3-10)20-8-16-18-19-20/h2-8H,1H3,(H,17,21) |
Clé InChI |
RUSUJENXYRGGKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


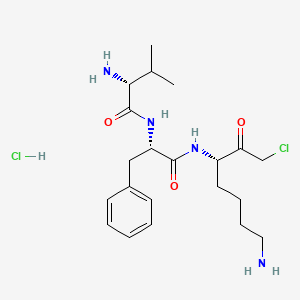
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)

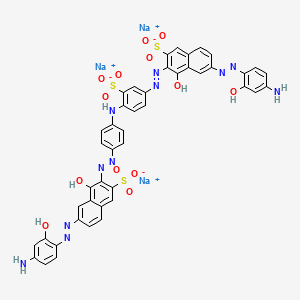
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

